molecular formula C22H26N2O B2482014 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol CAS No. 438539-31-2

1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol

Cat. No. B2482014
CAS RN: 438539-31-2
M. Wt: 334.463
InChI Key: PXGOIOUHKMXSQH-UHFFFAOYSA-N
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Description

The compound of interest is a complex organic molecule that features a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom, and various substituents that contribute to its unique chemical and physical properties. Pyrroles are crucial in various fields of chemistry and pharmacology due to their diverse biological activities and their role in constructing more complex chemical entities.

Synthesis Analysis

The synthesis of pyrroles, similar to the compound , often involves strategies like the cyclization of conjugated azomethine ylide intermediates. For instance, a method reported by Reisser and Maas (2004) demonstrates the thermal conversion of 1-dialkylamino-1,3-diaryl-3-diphenylphosphanylallenes into a-annulated 3,5-diarylpyrroles, which could be analogous to the synthesis steps required for our target compound (Reisser & Maas, 2004).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the arrangement of atoms within a molecule. Pyrrole derivatives exhibit interesting structural features, including planarity and conjugation, contributing to their chemical reactivity and interaction capabilities. While specific molecular structure analysis for the given compound is not readily available, studies on similar compounds provide insights into the potential arrangement and electronic distribution within the molecule.

Chemical Reactions and Properties

Pyrrole compounds participate in various chemical reactions, including electrophilic substitutions and coupling reactions, due to the nucleophilic nature of the pyrrole nitrogen. The presence of substituents on the pyrrole ring influences its reactivity and the types of chemical transformations it can undergo. For example, the synthesis of azo dyes from pyrrole derivatives as reported by Abdel-megeed et al. (2013) illustrates the chemical versatility of pyrrole-containing compounds (Abdel-megeed, Azaam, & El‐Hiti, 2013).

Scientific Research Applications

Pharmacological Potential

1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol and its structural analogs exhibit significant pharmacological potential. A variety of derivatives, featuring substitutions on the aromatic rings or heterocyclic modifications, have been explored for various therapeutic applications.

  • Cardiovascular Effects : Some derivatives demonstrate potent beta-adrenergic blocking activity, potentially offering cardioselective effects and providing a basis for managing cardiovascular disorders (Large & Smith, 1982) (Jindal et al., 2003).
  • Anticonvulsant Properties : Several derivatives show promise as anticonvulsant agents, potentially offering new avenues for the treatment of epilepsy and other seizure-related disorders (Obniska et al., 2017).
  • Neurological and Behavioral Effects : The compound and its analogs exhibit a range of effects on neurological function and behavior, including actions on serotonin receptors and potential applications in treating disorders like depression and anxiety (Martin et al., 1998).

Metabolic and Physiological Insights

The metabolic pathways and physiological effects of 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol and its derivatives have been a subject of study, providing insights into their pharmacokinetics and mechanisms of action.

  • Metabolism and Activation : Studies on the metabolism and activation pathways of related compounds offer insights into their biotransformation and potential therapeutic effects, as seen in studies involving P-glycoprotein activation and metabolism analysis using mass spectrometry techniques (Rocha-Pereira et al., 2019) (Lee et al., 2007).

Chemoreception and Ecology

The compound's derivatives play a role in chemoreception and ecological interactions, particularly in the context of pheromone communication in various species.

  • Pheromone Communication : Derivatives of the compound have been identified as pheromone components in species such as the North American Cerambycid Beetle, highlighting its role in interspecies communication and ecological interactions (Diesel et al., 2017).

properties

IUPAC Name

1-(2,5-diphenylpyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-17(2)23-15-20(25)16-24-21(18-9-5-3-6-10-18)13-14-22(24)19-11-7-4-8-12-19/h3-14,17,20,23,25H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGOIOUHKMXSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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